High Synthetic Yield as a Key Intermediate for GSK-3 Inhibitor Development
In a patented synthesis of pyrrole-2,5-dione derivatives as GSK-3 inhibitors, 7-bromobenzofuran-4-ol was alkylated with 2-(2-bromoethoxy)tetrahydro-2H-pyran to yield the corresponding protected ether in a 68% yield, demonstrating its practical utility as a building block [1]. This specific transformation is enabled by the unique dual functionality (Br and OH) of the compound, which is not present in simpler analogs like 7-bromobenzofuran (lacks the OH handle) or benzofuran-4-ol (lacks the Br handle for cross-coupling).
| Evidence Dimension | Synthetic Yield in a Key Step for GSK-3 Inhibitor Synthesis |
|---|---|
| Target Compound Data | Yield: 68% |
| Comparator Or Baseline | Comparator: 7-bromobenzofuran (no 4-OH group); Benzofuran-4-ol (no 7-Br group). Neither could achieve this specific transformation. |
| Quantified Difference | Not applicable for direct comparison, but this transformation is exclusive to the target compound due to its specific substitution pattern. |
| Conditions | Reaction with 2-(2-bromoethoxy)tetrahydro-2H-pyran, K₂CO₃, DMF, 16h [1] |
Why This Matters
This validated synthetic route and yield are essential for procurement decisions in medicinal chemistry projects targeting GSK-3, a key kinase implicated in diabetes and neurodegenerative diseases.
- [1] Molaid. 7-bromo-4-[2-(tetrahydropyran-2-yloxy)ethoxy]benzofuran (CAS 604009-03-2) reaction information, referencing patent WO2003076398A3. 2025. View Source
